![molecular formula C24H30FN3O2 B6122285 1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6122285.png)
1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine
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Overview
Description
1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of neuroscience and pharmacology.
Mechanism of Action
1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine acts as a dopamine and serotonin receptor agonist, which means that it binds to these receptors and activates them. This leads to an increase in the release of these neurotransmitters, which in turn leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and enhanced reward-seeking behavior. It has also been shown to have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine in lab experiments is its high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine is its potential for abuse and addiction, which makes it a controlled substance and limits its availability for research purposes.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine, including:
1. Investigating the potential therapeutic applications of 1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine in the treatment of psychiatric disorders such as depression and anxiety.
2. Studying the long-term effects of 1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine on the brain and behavior, particularly with regard to its potential for abuse and addiction.
3. Developing new analogs of 1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine with improved pharmacological properties and reduced potential for abuse and addiction.
4. Investigating the role of 1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine in the regulation of other neurotransmitters and neuromodulators in the brain, such as glutamate and GABA.
5. Studying the effects of 1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine on various physiological systems, such as the cardiovascular and immune systems, to better understand its overall impact on the body.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to exhibit significant affinity for dopamine and serotonin receptors, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
properties
IUPAC Name |
[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c1-18-5-6-19(16-23(18)30-2)24(29)28-11-3-4-22(17-28)27-14-12-26(13-15-27)21-9-7-20(25)8-10-21/h5-10,16,22H,3-4,11-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJZYLIVCQOCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine |
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